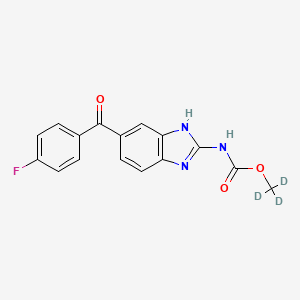![molecular formula C13H23NO5 B1443937 4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid CAS No. 1404840-07-8](/img/structure/B1443937.png)
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid
Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid, commonly referred to as DMBOCA, is an organic acid that has many applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, and its structure makes it useful for many different types of research.
Scientific Research Applications
Synthesis Protocols:
- Synthesis of N-Boc protected oxazolidines via cyclization, using tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives derived from L-Serine, has been reported. This synthesis includes protection of amino terminal of L-serine by (Boc)2O, cyclization with DMP and PTSA in benzene, hydrolysis of methyl ester, and Swern Oxidation for aldehyde formation. This process yields significant synthetic precursors for medicinally significant candidates (Khadse & Chaudhari, 2015).
Chemical Properties and Reactions:
- The synthesis of a series of tert-butyloxycarbonyl amino acid 4-nitroanilides has been reported, which includes N-alkylated amino acids and various other derivatives. These compounds were extended to corresponding dipeptide 4-nitroanilides, demonstrating a methodology for the synthesis of complex molecules (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Application in Drug Synthesis:
- A series of functionalized amino acid derivatives were synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. Notably, certain compounds demonstrated promising cytotoxicity in ovarian and oral cancers, indicating their potential utility in designing new anticancer agents (Kumar et al., 2009).
Advanced Material Synthesis:
- The synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol has been reported. These polyamides exhibit useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, which are significant for various industrial applications (Hsiao, Yang, & Chen, 2000).
Methodological Innovations:
- An efficient protocol for the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which are unnatural amino acids, has been developed. This method allows for the selective synthesis of either cis or trans acid and provides an explanation for observed cis selectivity in the initial step (Bakonyi et al., 2013).
properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(15)16)6-7-18-12(4,5)8-13/h6-8H2,1-5H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRIGQNSXAIAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



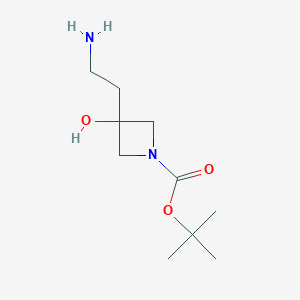

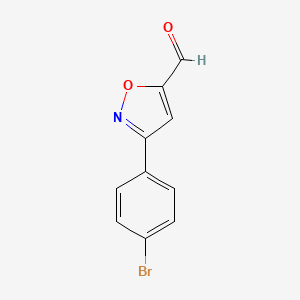
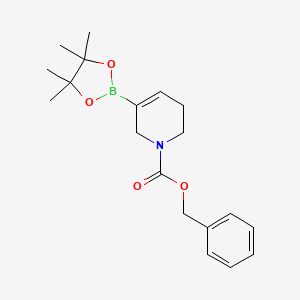
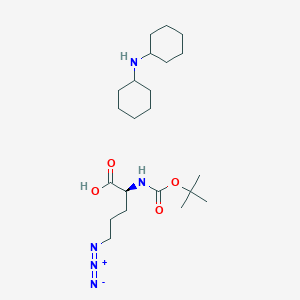
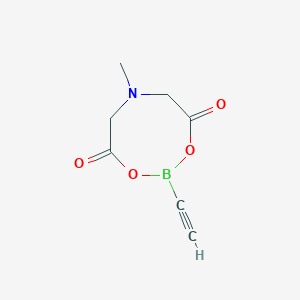
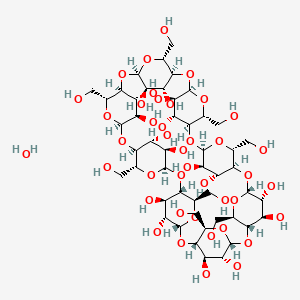
![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)
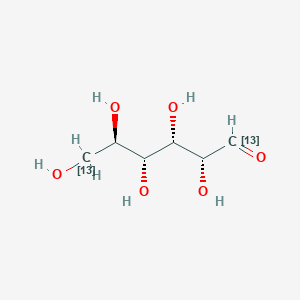
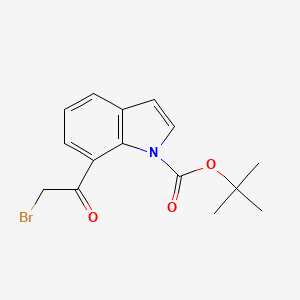
![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)

